

4-Formyl-4',4''-dimethyltriphenylamine spectral data (NMR, IR, Mass)

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Compound of Interest

Compound Name: 4-Di-p-tylamino-benzaldehyde

Cat. No.: B1581233

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An In-Depth Technical Guide to the Spectral Characterization of 4-Formyl-4',4''-dimethyltriphenylamine

Introduction

4-Formyl-4',4''-dimethyltriphenylamine is a tertiary amine derivative possessing a unique combination of electron-donating dimethylamino groups and an electron-withdrawing formyl group. This molecular architecture makes it a compound of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells. The triphenylamine (TPA) core is a well-established hole-transporting moiety, and the strategic placement of functional groups allows for the fine-tuning of its electronic and photophysical properties.

As a Senior Application Scientist, the unambiguous structural confirmation and purity assessment of such a molecule are paramount before its incorporation into advanced materials or complex chemical syntheses. This guide provides a comprehensive overview of the expected spectral data for 4-Formyl-4',4''-dimethyltriphenylamine, grounded in fundamental principles and data from analogous structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected spectral features and outlining standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Preview

To interpret spectral data effectively, one must first understand the molecule's structure and the distinct chemical environments of its atoms.

Chemical Structure

The structure consists of a central nitrogen atom bonded to three phenyl rings. One ring is substituted with a formyl group at the para position, while the other two rings each bear a methyl group, also at the para position.

A diagram illustrating the chemical structure and atom numbering scheme for 4-Formyl-4',4''-dimethyltriphenylamine.

```
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// Phenyl Ring 2 (with Methyl group) C7 [label="C7'", pos="0.75,1.3!", fontcolor="#202124"]; C8 [label="C8'", pos="1.25,2.165!", fontcolor="#202124"]; C9 [label="C9'", pos="2.25,2.165!", fontcolor="#202124"]; C10 [label="C10'", pos="2.75,1.3!", fontcolor="#202124"]; C11 [label="C11'", pos="2.25,0.433!", fontcolor="#202124"]; C12 [label="C12'", pos="1.25,0.433!", fontcolor="#202124"]; N -- C12; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;

// Methyl Group 1 C_methyl1 [label="CH3", pos="3.75,1.3!", fontcolor="#202124"]; C10 -- C_methyl1;
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```
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C_methyl2; }
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **Instrument:** A 300 MHz or higher field NMR spectrometer.
- **Acquisition:** Record the spectrum at room temperature. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals and reference the spectrum to the TMS peak.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons.

Predicted Chemical Shift (δ , ppm)	Proton Assignment	Multiplicity	Integration	Rationale
~9.5 - 9.9	Aldehyde (-CHO)	Singlet (s)	1H	The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the C=O bond. A reported value for this compound is δ 9.47 (s)[1].
~7.6 - 7.8	Aromatic (ortho to -CHO)	Doublet (d)	2H	These protons are deshielded by the electron-withdrawing effect of the formyl group.
~7.0 - 7.3	Aromatic (ortho to -N)	Multiplet (m)	10H	Protons on the phenyl rings are in a complex region, influenced by both the central nitrogen and the para-substituents.
~2.3 - 2.4	Methyl (-CH ₃)	Singlet (s)	6H	The two methyl groups are chemically

equivalent and appear as a single, sharp peak in the aliphatic region.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

- Sample Preparation: Use the same sample prepared for ^1H NMR, though a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
- Instrument: A 75 MHz or higher field NMR spectrometer.
- Acquisition: Typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is required compared to ^1H NMR.
- Processing: Standard Fourier transformation, phasing, and baseline correction.

Key signals will correspond to the aldehyde carbonyl, the various aromatic carbons, and the methyl carbons.

Predicted Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~190 - 193	Aldehyde Carbonyl (C=O)	The carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature for aldehydes[2].
~150 - 155	Aromatic C (C-N, formyl ring)	The carbon directly attached to the nitrogen on the formyl-substituted ring is expected to be downfield.
~145 - 150	Aromatic C (C-N, methyl rings)	Carbons attached to the central nitrogen.
~135 - 140	Aromatic C (C-CH ₃)	Carbons bearing the methyl groups.
~130 - 133	Aromatic C (ortho to -CHO)	Aromatic carbons adjacent to the formyl group.
~120 - 130	Aromatic C (unsubstituted)	Remaining aromatic carbons appear in the typical range.
~20 - 22	Methyl (-CH ₃)	The aliphatic methyl carbons will appear far upfield, consistent with sp ³ hybridized carbons attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm^{-1}). A background scan is performed first.
- Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

The IR spectrum will be dominated by vibrations from the aldehyde and the aromatic rings.

Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Rationale
~2820 and ~2720	C-H Stretch (Aldehyde)	Medium/Weak	These two bands, known as Fermi doublets, are characteristic of the C-H stretch in an aldehyde group.
~1700 - 1680	C=O Stretch (Aldehyde)	Strong, Sharp	The carbonyl stretch is one of the most intense and recognizable peaks in an IR spectrum due to the large change in dipole moment during vibration[2][3]. Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic aldehyde.
~1600 and ~1480	C=C Stretch (Aromatic)	Medium	These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
~1320	C-N Stretch (Aryl Amine)	Medium	The stretching vibration of the carbon-nitrogen bond of the triphenylamine core.
~820	C-H Bend (Para-disubstituted)	Strong	This strong out-of-plane bending vibration is highly characteristic of 1,4-

disubstituted (para)
aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

- **Sample Introduction:** The sample is introduced into the instrument, often dissolved in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or as a solid for Electron Ionization (EI).
- **Ionization:** The sample is ionized (e.g., by electron impact or protonation).
- **Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The detector records the abundance of each ion at a specific m/z , generating a mass spectrum.

The molecular formula of 4-Formyl-4',4''-dimethyltriphenylamine is $C_{21}H_{19}NO$, giving it a monoisotopic mass of approximately 301.15 Da.

- **Molecular Ion (M^+):** The mass spectrum should show a prominent molecular ion peak (or $[M+H]^+$ in ESI) at $m/z \approx 301$.
- **Key Fragments:** The molecule is expected to fragment in a predictable manner. The most likely initial fragmentations involve the loss of the weakest bonds or stable neutral molecules.
 - **Loss of the formyl radical ($\bullet CHO$):** A significant peak would be expected at $m/z \approx 272$, corresponding to the $[M - 29]^+$ ion.
 - **Loss of a methyl radical ($\bullet CH_3$):** A peak at $m/z \approx 286$, corresponding to the $[M - 15]^+$ ion, is also plausible.

A diagram illustrating a predicted primary fragmentation pathway for 4-Formyl-4',4''-dimethyltriphenylamine under electron ionization.

```
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```

Conclusion

The comprehensive spectral analysis of 4-Formyl-4',4"-dimethyltriphenylamine provides a self-validating system for its structural confirmation. The ¹H NMR spectrum is defined by a characteristic downfield aldehyde singlet around δ 9.47 ppm[1]. The ¹³C NMR spectrum is anchored by the carbonyl carbon peak near δ 190 ppm. IR spectroscopy confirms the key functional groups with a strong C=O stretch around 1700 cm⁻¹ and characteristic aldehyde C-H stretches. Finally, mass spectrometry verifies the molecular weight with a molecular ion peak at $m/z \approx 301$ and shows predictable fragmentation patterns. Together, these techniques provide an unambiguous fingerprint, ensuring the identity and purity of the material for researchers and drug development professionals.

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References

- 1. CN111217732A - A lysosome-targeted fluorescent metal iridium dimer and its preparation method and application - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]

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